molecular formula C9H14N4O4 B12082953 3'-o-Amino-2'-deoxycytidine

3'-o-Amino-2'-deoxycytidine

Cat. No.: B12082953
M. Wt: 242.23 g/mol
InChI Key: OMLLESFFAQVGKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Amino-2’-deoxycytidine typically involves the protection of the 5’-hydroxy group of a 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This is achieved through a series of steps involving the use of N-hydroxyphthalimide and Mitsunobu conditions . The final product is obtained by deprotecting the 5’-hydroxy group and triphosphorylating it .

Industrial Production Methods

Industrial production methods for 3’-O-Amino-2’-deoxycytidine involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3’-O-Amino-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-O-Amino-2’-deoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-O-Amino-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound targets enzymes involved in DNA synthesis, such as DNA polymerases and deoxycytidine kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Amino-2’-deoxycytidine is unique due to its amino group at the 3’ position, which allows for specific interactions with enzymes and other biomolecules. This modification enhances its antiviral and anticancer properties compared to other nucleoside analogues .

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-amino-1-[4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15)

InChI Key

OMLLESFFAQVGKX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON

Origin of Product

United States

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